molecular formula C16H21N3O3 B13473697 tert-butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate

tert-butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate

Cat. No.: B13473697
M. Wt: 303.36 g/mol
InChI Key: JFECJHYGDUGSBA-UHFFFAOYSA-N
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Description

tert-Butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate: is a complex organic compound that features a benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazine ring, followed by the introduction of the tert-butyl and cyanoethyl groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It can be used in various organic reactions to introduce specific functional groups into target molecules.

Biology: In biology, this compound may be used in the study of enzyme interactions and protein-ligand binding. Its unique structure allows it to interact with biological macromolecules in specific ways, making it a valuable tool for biochemical research.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways, such as those involved in cancer or infectious diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials that require specific mechanical or chemical characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

  • tert-Butyl N-(2-cyanoethyl)carbamate
  • tert-Butyl 12-amino-4,7,10-trioxadodecanoate
  • tert-Butyl isocyanide

Comparison: Compared to similar compounds, tert-butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is unique due to its benzoxazine ring system and the presence of both tert-butyl and cyanoethyl groups. These structural features confer specific chemical and biological properties that make it distinct from other compounds with similar functional groups.

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

tert-butyl 7-(2-cyanoethylamino)-2,3-dihydro-1,4-benzoxazine-4-carboxylate

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-9-10-21-14-11-12(5-6-13(14)19)18-8-4-7-17/h5-6,11,18H,4,8-10H2,1-3H3

InChI Key

JFECJHYGDUGSBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)NCCC#N

Origin of Product

United States

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